molecular formula C16H18N2O3S2 B305237 2-[methyl(phenylsulfonyl)amino]-N-[2-(methylsulfanyl)phenyl]acetamide

2-[methyl(phenylsulfonyl)amino]-N-[2-(methylsulfanyl)phenyl]acetamide

Cat. No. B305237
M. Wt: 350.5 g/mol
InChI Key: ZFPYBYUIXCUWAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[methyl(phenylsulfonyl)amino]-N-[2-(methylsulfanyl)phenyl]acetamide, also known as MPA, is a chemical compound that has been of great interest to the scientific community due to its various applications in research. MPA is a small molecule that has been synthesized for use in biochemical and physiological studies. The compound has been shown to have a wide range of effects on various biological processes, making it a valuable tool for researchers.

Mechanism of Action

2-[methyl(phenylsulfonyl)amino]-N-[2-(methylsulfanyl)phenyl]acetamide inhibits HDAC activity by binding to the active site of the enzyme. This binding prevents the enzyme from removing acetyl groups from histone proteins, which leads to an increase in histone acetylation. This increase in acetylation leads to changes in chromatin structure and gene expression.
Biochemical and Physiological Effects:
2-[methyl(phenylsulfonyl)amino]-N-[2-(methylsulfanyl)phenyl]acetamide has been shown to have a wide range of effects on cellular processes. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. 2-[methyl(phenylsulfonyl)amino]-N-[2-(methylsulfanyl)phenyl]acetamide has also been shown to have anti-inflammatory effects and has been used to study the role of HDACs in inflammatory processes. Additionally, 2-[methyl(phenylsulfonyl)amino]-N-[2-(methylsulfanyl)phenyl]acetamide has been used to study the effects of HDAC inhibition on neuronal differentiation and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[methyl(phenylsulfonyl)amino]-N-[2-(methylsulfanyl)phenyl]acetamide in lab experiments is its specificity for HDAC inhibition. This specificity allows researchers to study the effects of HDAC inhibition on specific biological processes without affecting other cellular processes. However, one limitation of using 2-[methyl(phenylsulfonyl)amino]-N-[2-(methylsulfanyl)phenyl]acetamide is its potential off-target effects. 2-[methyl(phenylsulfonyl)amino]-N-[2-(methylsulfanyl)phenyl]acetamide has been shown to inhibit other enzymes besides HDACs, which could lead to unintended effects on cellular processes.

Future Directions

There are many potential future directions for research involving 2-[methyl(phenylsulfonyl)amino]-N-[2-(methylsulfanyl)phenyl]acetamide. One area of interest is the development of more specific HDAC inhibitors that target specific HDAC isoforms. This could lead to more targeted therapies for diseases such as cancer and neurodegenerative diseases. Additionally, 2-[methyl(phenylsulfonyl)amino]-N-[2-(methylsulfanyl)phenyl]acetamide could be used in combination with other drugs to enhance their effectiveness. Finally, further research is needed to fully understand the potential off-target effects of 2-[methyl(phenylsulfonyl)amino]-N-[2-(methylsulfanyl)phenyl]acetamide and how these effects could be minimized.

Synthesis Methods

The synthesis of 2-[methyl(phenylsulfonyl)amino]-N-[2-(methylsulfanyl)phenyl]acetamide involves the reaction of 2-(methylsulfanyl)aniline with methyl phenylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with acetic anhydride to yield 2-[methyl(phenylsulfonyl)amino]-N-[2-(methylsulfanyl)phenyl]acetamide. This method has been optimized to produce high yields of pure 2-[methyl(phenylsulfonyl)amino]-N-[2-(methylsulfanyl)phenyl]acetamide.

Scientific Research Applications

2-[methyl(phenylsulfonyl)amino]-N-[2-(methylsulfanyl)phenyl]acetamide has been used extensively in scientific research due to its ability to inhibit the activity of histone deacetylases (HDACs). HDACs are enzymes that are involved in the regulation of gene expression, and their inhibition has been shown to have a wide range of effects on cellular processes. 2-[methyl(phenylsulfonyl)amino]-N-[2-(methylsulfanyl)phenyl]acetamide has been used to study the effects of HDAC inhibition on various biological processes such as cell differentiation, apoptosis, and cell cycle progression.

properties

Product Name

2-[methyl(phenylsulfonyl)amino]-N-[2-(methylsulfanyl)phenyl]acetamide

Molecular Formula

C16H18N2O3S2

Molecular Weight

350.5 g/mol

IUPAC Name

2-[benzenesulfonyl(methyl)amino]-N-(2-methylsulfanylphenyl)acetamide

InChI

InChI=1S/C16H18N2O3S2/c1-18(23(20,21)13-8-4-3-5-9-13)12-16(19)17-14-10-6-7-11-15(14)22-2/h3-11H,12H2,1-2H3,(H,17,19)

InChI Key

ZFPYBYUIXCUWAF-UHFFFAOYSA-N

SMILES

CN(CC(=O)NC1=CC=CC=C1SC)S(=O)(=O)C2=CC=CC=C2

Canonical SMILES

CN(CC(=O)NC1=CC=CC=C1SC)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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